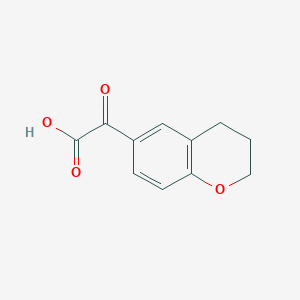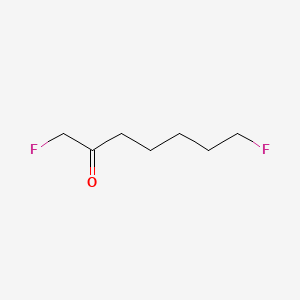
2-Heptanone, 1,7-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Difluoroheptan-2-one: is an organic compound with the molecular formula C7H12F2O It is a ketone with two fluorine atoms attached to the first and seventh carbon atoms in a heptane chain
準備方法
Synthetic Routes and Reaction Conditions: 1,7-Difluoroheptan-2-one can be synthesized through various methods. One common approach involves the fluorination of heptan-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of heptan-2-one in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of 1,7-difluoroheptan-2-one may involve continuous flow processes to ensure high efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination , can also be employed to achieve large-scale production. These methods offer advantages in terms of selectivity, safety, and environmental impact.
化学反応の分析
Types of Reactions: 1,7-Difluoroheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,7-difluoroheptan-2-one can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atoms in 1,7-difluoroheptan-2-one can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学的研究の応用
1,7-Difluoroheptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: Fluorinated compounds like 1,7-difluoroheptan-2-one are explored for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and enhanced performance in specific applications.
作用機序
The mechanism of action of 1,7-difluoroheptan-2-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to biological targets. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This can lead to increased potency and selectivity in biological systems.
類似化合物との比較
1,1,3,5,7,7-Hexanitro-3,5-diazaheptane: This compound shares a similar heptane backbone but with different functional groups, leading to distinct chemical properties and applications.
1,1-Difluoroethane: Another fluorinated compound with different chain length and functional groups, used primarily as a refrigerant.
Uniqueness: 1,7-Difluoroheptan-2-one is unique due to its specific placement of fluorine atoms, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the terminal positions of the heptane chain can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for various applications in research and industry.
特性
CAS番号 |
333-06-2 |
|---|---|
分子式 |
C7H12F2O |
分子量 |
150.17 g/mol |
IUPAC名 |
1,7-difluoroheptan-2-one |
InChI |
InChI=1S/C7H12F2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 |
InChIキー |
ONBDJQNIAOQQGT-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)CF)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


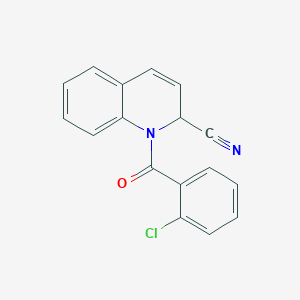
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)
![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
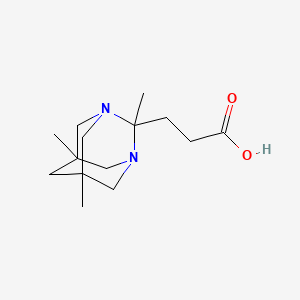
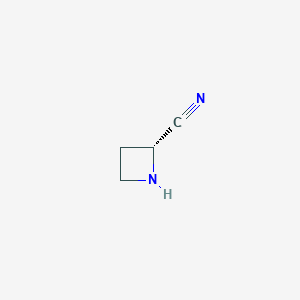
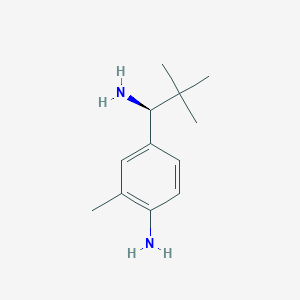
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
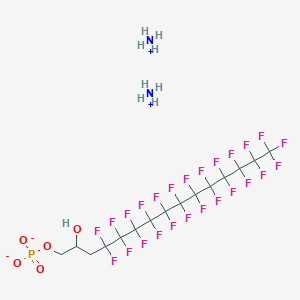
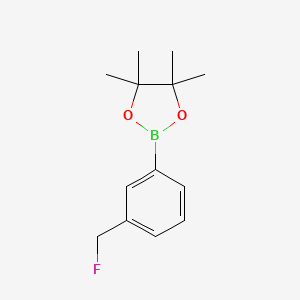
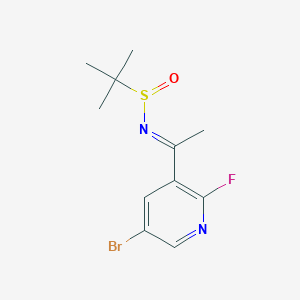
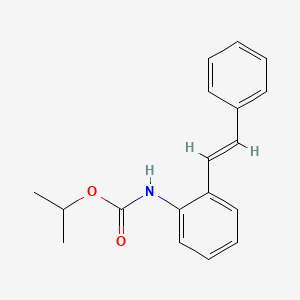
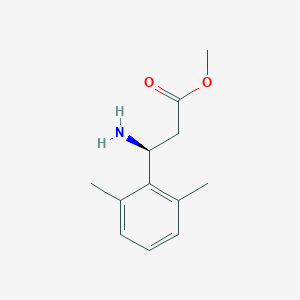
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
